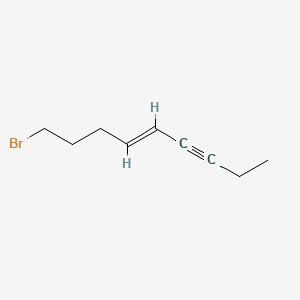
(E)-9-Bromonon-5-en-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-9-Bromonon-5-en-3-yne is an organic compound characterized by the presence of a bromine atom attached to a non-5-en-3-yne structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-9-Bromonon-5-en-3-yne typically involves the bromination of non-5-en-3-yne. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction is often conducted at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, allowing for the production of large quantities of the compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: (E)-9-Bromonon-5-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding non-5-en-3-yne.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in suitable solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(E)-9-Bromonon-5-en-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-9-Bromonon-5-en-3-yne involves its interaction with various molecular targets. The bromine atom can participate in electrophilic addition reactions, while the alkyne and alkene moieties provide sites for further chemical modifications. These interactions can influence biological pathways and enzyme activities, making the compound valuable for mechanistic studies.
Comparación Con Compuestos Similares
(E)-9-Chloronon-5-en-3-yne: Similar structure but with a chlorine atom instead of bromine.
(E)-9-Iodonon-5-en-3-yne: Contains an iodine atom, offering different reactivity and properties.
(E)-9-Fluoronon-5-en-3-yne: Features a fluorine atom, which can significantly alter the compound’s behavior.
Uniqueness: (E)-9-Bromonon-5-en-3-yne is unique due to the specific reactivity of the bromine atom, which can undergo a wide range of chemical transformations. This versatility makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
58763-65-8 |
|---|---|
Fórmula molecular |
C9H13Br |
Peso molecular |
201.10 g/mol |
Nombre IUPAC |
(E)-9-bromonon-5-en-3-yne |
InChI |
InChI=1S/C9H13Br/c1-2-3-4-5-6-7-8-9-10/h5-6H,2,7-9H2,1H3/b6-5+ |
Clave InChI |
PDHRGQPBXCFTQB-AATRIKPKSA-N |
SMILES isomérico |
CCC#C/C=C/CCCBr |
SMILES canónico |
CCC#CC=CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


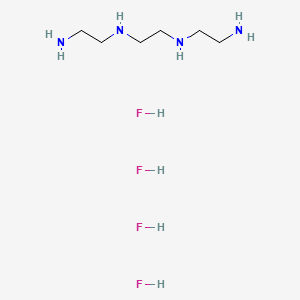
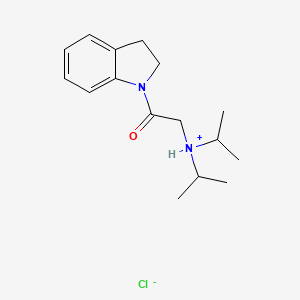
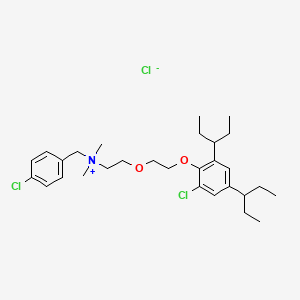
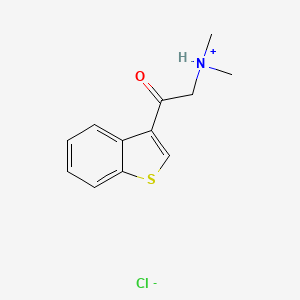

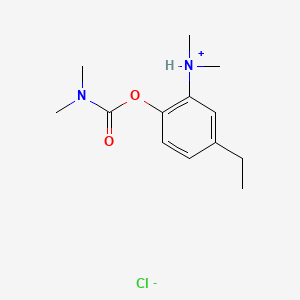
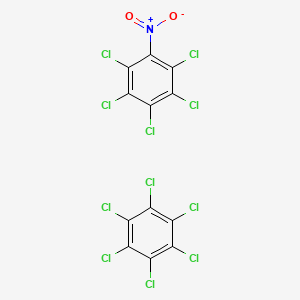
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765732.png)
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
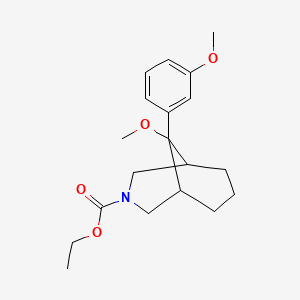
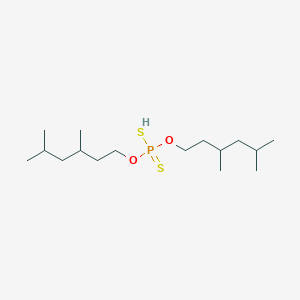

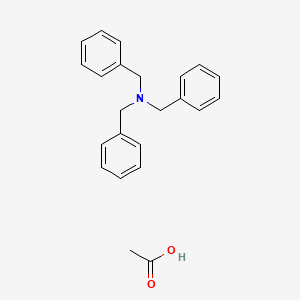
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765767.png)
